AB-Chmica
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Overview
Description
AB-Chmica is an indole-derived synthetic cannabinoid. It is structurally related to AB-CHMINACA and is known for its potent agonistic activity on cannabinoid receptors CB1 and CB2. Synthetic cannabinoids like this compound are often used in scientific research to study the endocannabinoid system and its effects on the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AB-Chmica involves the reaction of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid with 1-amino-3-methyl-1-oxobutan-2-ylamine. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: AB-Chmica undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Halogenation and other substitution reactions can modify the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and halogenated derivatives of this compound .
Scientific Research Applications
AB-Chmica has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its effects on the endocannabinoid system and its potential therapeutic applications.
Medicine: Investigated for its potential use in pain management, anti-inflammatory treatments, and neuroprotection.
Industry: Utilized in forensic science for the identification of synthetic cannabinoids in biological samples.
Mechanism of Action
AB-Chmica exerts its effects by binding to cannabinoid receptors CB1 and CB2. It acts as a potent agonist, mimicking the effects of endogenous cannabinoids like anandamide. The binding of this compound to these receptors activates various signaling pathways, leading to its psychoactive and physiological effects .
Comparison with Similar Compounds
- AB-CHMINACA
- ADB-CHMINACA
- MDMB-CHMICA
- 5F-MDMB-PINACA
Comparison: AB-Chmica is unique due to its indole-derived structure, which differentiates it from other synthetic cannabinoids like AB-CHMINACA and ADB-CHMINACA that have indazole cores. This structural difference influences its binding affinity and potency at cannabinoid receptors, making this compound a valuable compound for research .
Properties
CAS No. |
2219330-90-0 |
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Molecular Formula |
C21H29N3O2 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)indole-3-carboxamide |
InChI |
InChI=1S/C21H29N3O2/c1-14(2)19(20(22)25)23-21(26)17-13-24(12-15-8-4-3-5-9-15)18-11-7-6-10-16(17)18/h6-7,10-11,13-15,19H,3-5,8-9,12H2,1-2H3,(H2,22,25)(H,23,26) |
InChI Key |
BLLKAWANSRRHLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 |
Origin of Product |
United States |
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